3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound is a pyrazolo[4,3-c]quinoline derivative characterized by a tricyclic core structure fused with pyrazole and quinoline moieties. Its molecular formula is C28H27N3O4 (MW: 469.5 g/mol) . Key structural features include:
- A 4-ethoxyphenyl substituent at position 2.
- 7,8-dimethoxy groups on the quinoline ring.
- A (2-methoxyphenyl)methyl group at position 3.
The compound exhibits a topological polar surface area of 67.6 Ų and an XLogP3 value of 4.5, indicating moderate lipophilicity . Pyrazolo[4,3-c]quinolines are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor-binding properties .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-5-35-20-12-10-18(11-13-20)27-22-17-31(16-19-8-6-7-9-24(19)32-2)23-15-26(34-4)25(33-3)14-21(23)28(22)30-29-27/h6-15,17H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBVJOOQDKZEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen to the compound.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives.
Scientific Research Applications
3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity :
- The ethoxy group in the target compound reduces lipophilicity (XLogP3 = 4.5) compared to the 3,4-dimethylphenyl analog (XLogP3 = 5.53) .
- Fluorine substituents (e.g., 4-fluorophenyl in ) increase electronegativity but may reduce metabolic stability.
The (2-methoxyphenyl)methyl group in the target compound and C645-0455 may improve selectivity for GPCRs like GPR35 .
Synthetic Accessibility: Pyrazolo[4,3-c]quinolines are typically synthesized via Claisen-Schmidt condensation or reductive cyclization of α,β-unsaturated ketones . Substituents like ethoxy or fluorophenyl require tailored coupling reactions (e.g., Suzuki-Miyaura) for regioselective introduction .
Research Findings and Pharmacological Implications
- The ethoxy group may enhance solubility for in vivo studies .
- Fluorophenyl Analog (): Shows interactions with TLR9 and β-lactamase, hinting at immunomodulatory or antibiotic adjuvant applications .
- C645-0455 : Demonstrated GPR35 selectivity in dose-response assays, highlighting the importance of the 2-methoxyphenylmethyl group for receptor engagement .
Biological Activity
The compound 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline core, which is known for its pharmacological properties. The presence of ethoxy and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
1. Anticancer Activity
Research has indicated that pyrazoloquinolines exhibit significant anticancer properties. A study demonstrated that derivatives of this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
- Mechanism : Inhibition of cyclin-dependent kinases (CDKs) leading to cell cycle arrest.
- Case Study : A derivative similar to the target compound showed IC50 values in the micromolar range against breast cancer cell lines .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. Studies have reported that related pyrazoloquinolines can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism : Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
- Research Findings : Compounds with similar structures were found to significantly reduce NO levels, suggesting potential use in inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines have also been explored. Some derivatives exhibit activity against various bacterial strains.
- Research Findings : A study highlighted that certain quinoline derivatives displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | CDK inhibition | |
| Anti-inflammatory | iNOS and COX-2 inhibition | |
| Antimicrobial | Disruption of bacterial cell membranes |
Research Findings
Recent studies have synthesized various derivatives of pyrazolo[4,3-c]quinoline and evaluated their biological activities:
- Synthesis Methods : Common synthetic routes include condensation reactions involving anthranilic acid derivatives and various aldehydes or ketones.
- Biological Evaluation : In vitro assays have been conducted to assess cytotoxicity and anti-inflammatory effects on different cell lines.
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have been employed to understand the relationship between chemical structure and biological activity, guiding further modifications for enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
